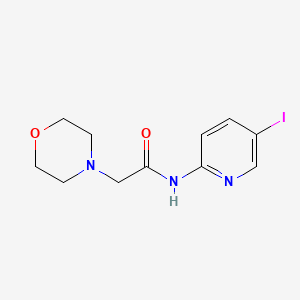![molecular formula C13H16ClNO3 B3130436 N-[(4-chlorophenyl)carbonyl]norleucine CAS No. 34337-17-2](/img/structure/B3130436.png)
N-[(4-chlorophenyl)carbonyl]norleucine
Übersicht
Beschreibung
N-[(4-chlorophenyl)carbonyl]norleucine (NPCN) is an amino acid derivative that has been studied for its potential applications in scientific research. NPCN is a highly specific and selective inhibitor of the enzyme leucyl-tRNA synthetase (LeuRS), which is an important enzyme in the translation of messenger RNA (mRNA) into proteins. NPCN has also been studied for its potential therapeutic applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)carbonyl]norleucine has been studied for its potential applications in scientific research. It has been found to be a highly specific and selective inhibitor of the enzyme leucyl-tRNA synthetase (LeuRS). This enzyme is an important component of the translation of mRNA into proteins. This compound has been used to study the effects of LeuRS inhibition on protein expression in cell culture and animal models.
Wirkmechanismus
N-[(4-chlorophenyl)carbonyl]norleucine inhibits the enzyme leucyl-tRNA synthetase (LeuRS) by binding to the active site of the enzyme and preventing the binding of leucine to the enzyme. This prevents the enzyme from catalyzing the transfer of leucine to tRNA, which is an essential step in the translation of mRNA into proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications in the treatment of various diseases. In animal models, this compound has been found to inhibit the growth of tumors, reduce inflammation, and improve glucose tolerance. In addition, this compound has been found to have anti-bacterial and anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenyl)carbonyl]norleucine is a highly specific and selective inhibitor of the enzyme leucyl-tRNA synthetase (LeuRS). This makes it an ideal tool for studying the effects of LeuRS inhibition on protein expression in cell culture and animal models. However, this compound is not suitable for long-term studies due to its potential toxicity.
Zukünftige Richtungen
N-[(4-chlorophenyl)carbonyl]norleucine has potential applications in the treatment of a variety of diseases, including cancer, inflammation, and diabetes. Future research should focus on studying the effects of this compound on these diseases in animal models and clinical trials. In addition, further research should focus on the development of more specific and selective inhibitors of LeuRS that are suitable for long-term studies. Other potential future directions include the development of novel therapeutic applications of this compound, such as the use of this compound-based drugs to treat bacterial and fungal infections.
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-4-11(13(17)18)15-12(16)9-5-7-10(14)8-6-9/h5-8,11H,2-4H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGELAGQAQFTJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



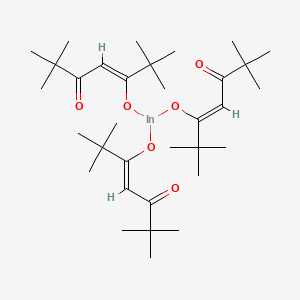
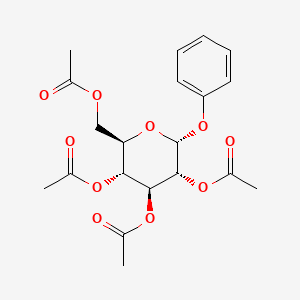
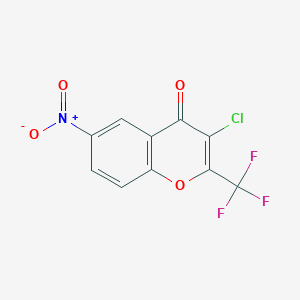

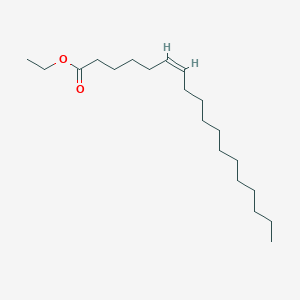
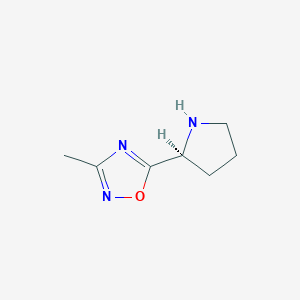
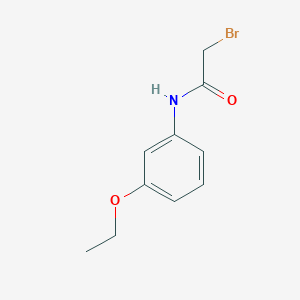
![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)
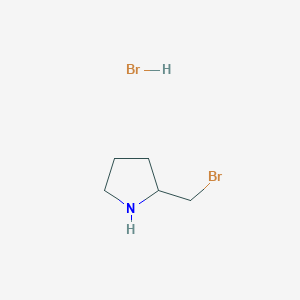
![Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130413.png)
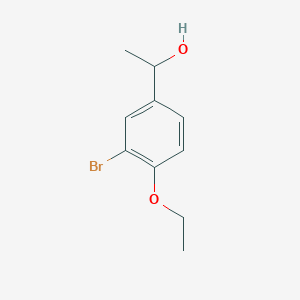
![1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3130444.png)
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)
